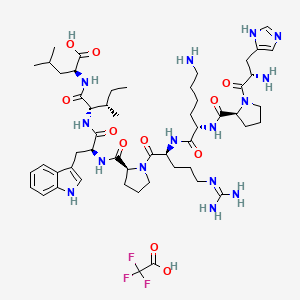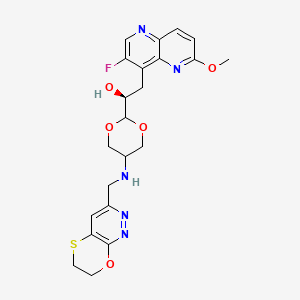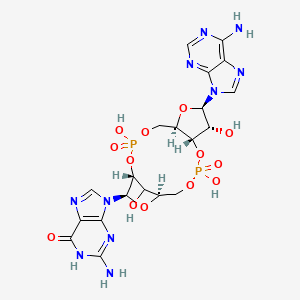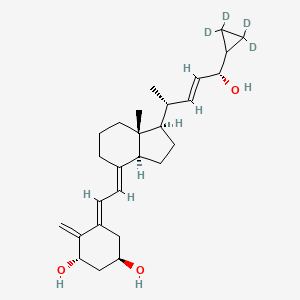
(5E)-Calcipotriene-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-Calcipotriene-d4 is a deuterated form of calcipotriene, a synthetic derivative of vitamin D3. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by rapid skin cell turnover. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of calcipotriene due to its enhanced stability and reduced metabolic rate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-Calcipotriene-d4 involves the incorporation of deuterium atoms into the calcipotriene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterated lithium aluminum hydride (LiAlD4) or deuterated water (D2O).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents and solvents.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the incorporation of deuterium and the absence of impurities.
化学反応の分析
Types of Reactions
(5E)-Calcipotriene-d4 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of halogenated derivatives or other substituted compounds.
科学的研究の応用
(5E)-Calcipotriene-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to investigate the effects of vitamin D analogs on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of calcipotriene.
Industry: Applied in the development of new formulations and delivery systems for topical treatments.
作用機序
The mechanism of action of (5E)-Calcipotriene-d4 involves binding to the vitamin D receptor (VDR) in the skin cells. This binding leads to:
Gene Regulation: Activation or repression of genes involved in cell proliferation and differentiation.
Pathways Involved: Modulation of the calcium signaling pathway and inhibition of pro-inflammatory cytokines.
Molecular Targets: Targeting keratinocytes to reduce their proliferation and normalize skin cell turnover.
類似化合物との比較
Similar Compounds
Calcipotriene: The non-deuterated form used in the treatment of psoriasis.
Calcitriol: The active form of vitamin D3 with similar biological effects.
Tacalcitol: Another vitamin D3 analog used in dermatology.
Uniqueness
(5E)-Calcipotriene-d4 is unique due to its deuterium incorporation, which provides:
Enhanced Stability: Reduced metabolic degradation compared to non-deuterated forms.
Improved Pharmacokinetics: Longer half-life and sustained therapeutic effects.
Research Utility: Valuable in studying the detailed pharmacological and metabolic profiles of vitamin D analogs.
特性
分子式 |
C27H40O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
InChIキー |
LWQQLNNNIPYSNX-KUWZZAQHSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
正規SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


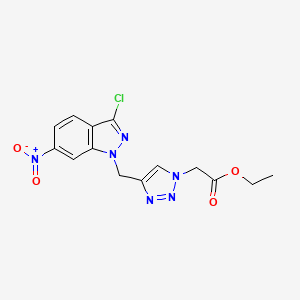
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)







